methyl 5-amino-3-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . Another method involves the reductive amination of ester derivatives of methoxy-indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been employed to produce functionalized indole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinazolinediones and other related compounds.
Reduction: Reductive amination is a common method used to modify indole derivatives.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, cyanamides, and methanesulfonic acid. Reaction conditions often involve reflux in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include 5H-pyrimido[5,4-b]indole derivatives, quinazolinediones, and other functionalized indole compounds .
Scientific Research Applications
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-amino-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, the carboxyl group in the indole structure can chelate with metal ions in the active site of enzymes, inhibiting their activity . Additionally, the aromatic moiety of the indole can interact with viral DNA, enhancing its antiviral properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: A structural analog that reacts with isocyanates to form quinazolinediones.
Methyl 5-chloro-1H-indole-2-carboxylate: Another indole derivative with similar chemical properties.
Uniqueness
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 5-amino-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3 |
InChI Key |
CZBZZWJGDROKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
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